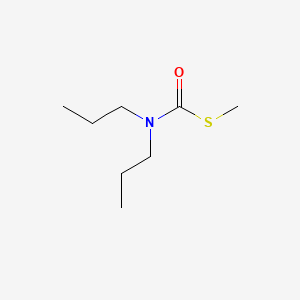

S-Methyl dipropylcarbamothioate

Description

Structure

3D Structure

Properties

CAS No. |

55852-80-7 |

|---|---|

Molecular Formula |

C8H17NOS |

Molecular Weight |

175.29 g/mol |

IUPAC Name |

S-methyl N,N-dipropylcarbamothioate |

InChI |

InChI=1S/C8H17NOS/c1-4-6-9(7-5-2)8(10)11-3/h4-7H2,1-3H3 |

InChI Key |

YRDXDHADVUGAPZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCN(CCC)C(=O)SC |

Origin of Product |

United States |

Synthetic Methodologies for S Methyl Dipropylcarbamothioate and Analogues

Historical and Current Synthetic Routes

The synthesis of carbamothioates has traditionally relied on highly reactive and toxic reagents. However, significant progress has been made in developing safer and more environmentally benign alternatives.

Historically, phosgene (B1210022) (COCl₂) and its sulfur analogue, thiophosgene (B130339) (CSCl₂), have been cornerstone reagents in the synthesis of carbamates and their thio-derivatives. sigmaaldrich.comyoutube.com The high reactivity of phosgene allows for reactions to occur under mild conditions, often at low temperatures, which can help in preserving sensitive functional groups within a molecule. sigmaaldrich.com

The general approach involves reacting dipropylamine (B117675) with phosgene to form an intermediate, N,N-dipropylcarbamoyl chloride. This intermediate is then reacted with a thiol, in this case, methanethiol (B179389) (or its salt, sodium thiomethoxide), to yield the final product, S-Methyl dipropylcarbamothioate. A significant drawback of this method is the extreme toxicity of phosgene gas, which necessitates specialized handling and safety protocols, making its use less common in modern laboratory settings without dedicated facilities. researchgate.netionike.com The development of phosgene substitutes has been a major focus to circumvent these dangers. sigmaaldrich.com

Concerns over the hazardous nature of phosgene have driven the development of safer, alternative reagents that can achieve the same chemical transformations. sigmaaldrich.comresearchgate.net These substitutes are typically less volatile and less acutely toxic, though they may require different reaction conditions. Common substitutes include diphosgene and triphosgene. sigmaaldrich.com

A notable and safer alternative for the synthesis of S-methyl dialkylcarbamothioates is the use of O,S-Dimethyl carbonodithioate. researchgate.net This reagent serves as an effective replacement for phosgene, allowing for the clean synthesis of the target compounds. Research has shown that optimal conditions for synthesizing S-methyl dialkylcarbamothioates, such as this compound, involve a one-step procedure. This method yields pure products with high efficiency (85-98%). researchgate.net

In line with the principles of green chemistry, solvent-free synthesis techniques have been developed to reduce environmental impact and simplify purification processes. For the synthesis of S-methyl dialkylcarbamothioates, a solvent-free system has proven effective, particularly when using O,S-Dimethyl carbonodithioate as the phosgene substitute. researchgate.net This reaction is facilitated by a catalyst, such as triethyl(methyl)ammonium methyl carbonate, leading to high yields of the pure products. researchgate.net The absence of a solvent minimizes waste and can lead to a more efficient and atom-economical process. orientjchem.orgrsc.org

A direct and efficient method for forming the carbamothioate linkage is through the thiocarboxylation of amines. This process involves the reaction of an amine, such as dipropylamine, with a source of carbon monoxide and elemental sulfur. This reaction can be conducted under mild conditions (1 atm pressure, 20°C) in a solvent like DMSO or DMF to produce S-alkyl thiocarbamates in good yields. organic-chemistry.org This methodology provides a versatile route to a variety of carbamothioate derivatives. organic-chemistry.org

Phosgene-Substitute Methodologies

Advanced Synthetic Strategies

Recent advancements in synthetic chemistry have introduced novel and more sophisticated strategies for the synthesis of carbamothioates and their analogues. These methods often feature improved efficiency, sustainability, and functional group tolerance.

One innovative approach involves the direct transformation of tert-butoxycarbonyl (Boc)-protected amines into thiocarbamates. This method avoids the use of hazardous reagents and metal catalysts, representing a more sustainable and efficient pathway for synthesizing these compounds. rsc.orgnih.gov

Another advanced strategy is the "photo-on-demand" synthesis, which uses chloroform (B151607) as a precursor to generate phosgene in situ within a closed-flow system. kobe-u.ac.jp By irradiating a mixture of chloroform and oxygen, phosgene is produced and can be immediately reacted with other reagents, such as amines and thiols, to form the desired products. This method significantly enhances safety by avoiding the storage and direct handling of toxic phosgene gas. kobe-u.ac.jp

Furthermore, novel catalytic systems and reagents are continually being explored. For instance, carbamothioate-mediated reactions, such as those using Selectfluor™ for the synthesis of benzenesulfonyl fluorides from a thiocarbamate intermediate, highlight the utility of the carbamothioate group in more complex molecular architectures. nih.gov The development of metal-free cross-coupling reactions, for example between isocyanides and amines, also presents an efficient and mild route to related compounds like carbodiimides, which are structurally similar to the core of carbamothioates. organic-chemistry.org

Newman-Kwart Rearrangement for S-Alkyl Thiocarbamate Production

The Newman-Kwart rearrangement is a cornerstone in the synthesis of S-aryl and S-alkyl thiocarbamates. researchgate.netorganic-chemistry.org This thermal, intramolecular reaction involves the migration of an aryl or alkyl group from the oxygen atom of an O-thiocarbamate to the sulfur atom, yielding the thermodynamically more stable S-thiocarbamate. researchgate.netorganic-chemistry.org The driving force for this rearrangement is the favorable conversion of a C=S double bond to a C=O double bond. organic-chemistry.org

The synthesis of the precursor O-alkyl-N,N-dialkylcarbamothioate is typically achieved through the reaction of a corresponding alcohol with a dialkylthiocarbamoyl chloride in the presence of a base. organic-chemistry.org For instance, the synthesis of O-benzyl-N,N-dipropylcarbamothioate, an analogue precursor, involves the reaction of benzyl (B1604629) alcohol with N,N-dipropylthiocarbamoyl chloride. researchgate.net The subsequent rearrangement to the S-benzylthiocarbamate is then accomplished by heating the O-benzyl precursor, often at high temperatures. researchgate.net

The traditional Newman-Kwart rearrangement often requires elevated temperatures, typically between 200 and 300 °C, which can limit its applicability with thermally sensitive substrates. wikipedia.orgorganic-chemistry.org However, variations of this method, such as microwave-assisted synthesis, have been shown to accelerate the reaction. organic-chemistry.org

A notable application of this rearrangement is in the production of various S-alkylthiocarbamates from secondary amines, carbon disulfide, and an alkyl alcohol in a highly atom-economic process. researchgate.net This approach has been demonstrated to produce moderate to excellent yields of the desired S-alkyl thiocarbamates. researchgate.net

Table 1: Examples of Newman-Kwart Rearrangement for S-Alkyl Thiocarbamate Synthesis

| Starting O-Thiocarbamate | Product S-Thiocarbamate | Reaction Conditions | Yield (%) | Reference |

| O-Benzyl-N,N-dipropylcarbamothioate | S-Benzyl-N,N-dipropylcarbamothioate | Neat, 200 °C, 2 h | 95 | researchgate.net |

| O-(4-Chlorophenyl)-N,N-dimethylthiocarbamate | S-(4-Chlorophenyl)-N,N-dimethylthiocarbamate | Diphenyl ether, 250 °C | High | organic-chemistry.org |

| O-(4-Nitrophenyl)-N,N-dimethylthiocarbamate | S-(4-Nitrophenyl)-N,N-dimethylthiocarbamate | Diphenyl ether, 200 °C | High | organic-chemistry.org |

Catalytic and Mechanistic Considerations in Thiocarbamate Synthesis

To circumvent the high temperatures often required for the traditional Newman-Kwart rearrangement, catalytic methods have been developed. A significant advancement is the use of palladium catalysts, which can dramatically reduce the reaction temperature required for the rearrangement of O-aryl thiocarbamates to as low as 100 °C. organic-chemistry.orgkuleuven.benih.gov

The mechanism of the palladium-catalyzed Newman-Kwart rearrangement is distinct from the thermal process. It is proposed to proceed through a catalytic cycle involving:

Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition to the Ar-O bond of the O-aryl thiocarbamate. organic-chemistry.org

Tautomerization/Rearrangement: The resulting palladium(II) intermediate facilitates the rearrangement. organic-chemistry.org

Reductive Elimination: The S-aryl thiocarbamate product is released, and the palladium(0) catalyst is regenerated. organic-chemistry.org

This catalytic approach has been shown to be effective for a range of substrates, including those with electron-withdrawing groups, which can undergo rearrangement at even lower temperatures. organic-chemistry.org

Beyond the Newman-Kwart rearrangement, other catalytic methods for the synthesis of S-alkyl thiocarbamates have been explored. One such method involves the one-pot reaction of an amine, carbon disulfide, and an alkyl halide. nih.govorganic-chemistry.org This approach provides a direct route to S-alkyl dithiocarbamates, which are closely related to the target compounds. nih.govorganic-chemistry.org Furthermore, solvent-assisted thiocarboxylation of amines with carbon monoxide and sulfur under mild conditions offers another pathway to S-alkyl thiocarbamates in good yields. organic-chemistry.org

The choice of synthetic methodology for this compound and its analogues depends on several factors, including the desired scale of the reaction, the thermal stability of the substrates, and the availability of starting materials and catalysts. The development of catalytic methods, in particular, has significantly broadened the scope and utility of these synthetic transformations, allowing for milder reaction conditions and greater functional group tolerance.

Advanced Analytical Techniques for S Methyl Dipropylcarbamothioate Detection and Quantification

Chromatographic Separations in Complex Matrices

Analyzing S-Methyl dipropylcarbamothioate in complex samples such as soil, water, and agricultural products presents significant challenges due to the presence of interfering substances. Effective sample preparation techniques, such as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and solid-phase extraction (SPE), are often employed to isolate the analyte from the matrix. The choice of the chromatographic system, including the column and detector, is critical for achieving the desired selectivity and sensitivity.

High-Performance Liquid Chromatography (HPLC) Techniques

High-Performance Liquid Chromatography with Ultraviolet-Visible (HPLC-UV/Vis) detection is a widely used technique for the quantification of compounds that possess a chromophore, a part of the molecule that absorbs light in the UV-Vis spectrum. lcms.cz Carbamates often contain functional groups that absorb UV radiation, making this a suitable detection method. nih.gov The separation is achieved based on the analyte's affinity for the stationary and mobile phases, and as the compound elutes from the column, it passes through a flow cell where its absorbance is measured at a specific wavelength. nih.gov

The selection of the mobile phase is critical and is often a mixture of water and an organic solvent like methanol or acetonitrile. nih.gov The method's sensitivity and accuracy are evaluated through validation parameters such as linearity, precision, and recovery. nih.gov While robust and cost-effective, HPLC-UV/Vis may lack the selectivity required for complex matrices where interferences can co-elute with the target analyte. scispace.com

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode of HPLC used for the analysis of moderately polar to nonpolar compounds like many pesticides. mdpi.com In RP-HPLC, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is polar (e.g., a mixture of water with acetonitrile or methanol). mdpi.comnih.gov this compound, being a moderately polar compound, is well-suited for separation by this technique.

The retention of the analyte is primarily governed by hydrophobic interactions with the stationary phase. By modifying the composition of the mobile phase, such as the ratio of organic solvent to water, the retention time of the compound can be controlled to achieve separation from other matrix components. helixchrom.com The use of core-shell columns can provide higher efficiency and better resolution compared to traditional fully porous particle columns. helixchrom.com

| Parameter | Typical Condition/Value | Reference |

|---|---|---|

| Column | C18 (e.g., 150 mm × 4.6 mm, 5 µm) | nih.govnih.gov |

| Mobile Phase | Gradient or isocratic elution with Acetonitrile/Water or Methanol/Water mixtures. May contain additives like formic acid or ammonium acetate. | mdpi.comnih.gov |

| Flow Rate | 0.2 - 1.0 mL/min | nih.govlcms.cz |

| Detection | UV-Vis (e.g., 220-280 nm) or Mass Spectrometry (MS) | lcms.cznih.gov |

| Injection Volume | 5 - 20 µL | lcms.cz |

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the premier analytical technique for detecting trace levels of pesticides, including carbamates, in complex matrices. scispace.comlcms.cz This method offers exceptional selectivity and sensitivity. scispace.com After chromatographic separation via LC, the analyte is ionized, typically using electrospray ionization (ESI), and enters the mass spectrometer. nih.gov

In the tandem mass spectrometer, a specific precursor ion corresponding to the mass-to-charge ratio (m/z) of this compound is selected in the first quadrupole (Q1). nih.gov This precursor ion is then fragmented in the collision cell (Q2), and the resulting product ions are detected in the third quadrupole (Q3). nih.gov This process, known as Multiple Reaction Monitoring (MRM), provides two levels of mass confirmation, significantly reducing the likelihood of false positives. nih.gov The technique allows for the simultaneous quantification of multiple pesticides in a single run. semanticscholar.org Method validation for LC-MS/MS typically demonstrates low limits of detection (LOD) and quantification (LOQ), often in the sub-µg/kg range, with good recovery and precision. nih.gov

| Analyte Class | Matrix | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) | Reference |

|---|---|---|---|---|---|

| Carbamates (15 compounds) | Fruits, Vegetables, Tea | 0.2 - 2.0 | 0.5 - 5.0 | 88.1 - 118.4 | nih.gov |

| Carbamates (3 compounds) | Human Plasma | N/A (Range: 10-20 ng/mL) | N/A (Range: 10-20 ng/mL) | Acceptable (<15% RSD) | nih.gov |

| Multi-class Pesticides | Crops | N/A (Determined at 0.01 mg/kg) | 0.01 mg/kg | 70 - 120 | scispace.com |

Sample Preparation and Enrichment Methodologies

Effective sample preparation is a critical prerequisite for accurate and reliable analysis. organomation.com The primary goals are to isolate the analyte of interest from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection. nih.gove-bookshelf.de

Organic solvent extraction is a fundamental and widely used technique for isolating compounds like this compound from solid and liquid samples. nih.govnih.gov The choice of solvent is crucial and depends on the polarity of the target analyte and the nature of the sample matrix. nih.gov For carbamate pesticides, common solvents include acetonitrile, methanol, ethyl acetate, and hexane. lcms.cznih.govresearchgate.net

The extraction process can be performed using various methods, such as liquid-liquid extraction (LLE) for aqueous samples or solid-liquid extraction (SLE) for solid matrices like soil or food. tiaft.org Techniques like sonication can be employed to improve extraction efficiency. lcms.cz Often, a cleanup step is required after the initial extraction to remove co-extracted matrix components that could interfere with the analysis. scispace.com

A popular and streamlined approach for pesticide residue analysis in food and agricultural samples is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. nih.govsemanticscholar.org This procedure typically involves an initial extraction with acetonitrile followed by a salting-out step and a dispersive solid-phase extraction (d-SPE) cleanup step to remove interferences. semanticscholar.org

| Solvent | Typical Application | Recovery Efficiency for Carbamates | Reference |

|---|---|---|---|

| Acetonitrile | General pesticide extraction from food and environmental samples (core solvent in QuEChERS). | Generally high, but can vary. A study showed it was less accurate than MCAAB for some carbamates in soil. | nih.govnih.gov |

| Methanol | Extraction from crops and soil, often mixed with water. | Variable. Less accurate than MCAAB for some carbamates in one study. | scispace.comnih.gov |

| Ethyl Acetate | Extraction from processed fruits and vegetables. | Effective for a range of pesticides. | lcms.cz |

| Hexane | Extraction of nonpolar compounds. | Lower polarity may result in lower recovery for more polar carbamates. | nih.gov |

| Dichloromethane | Used in partitioning steps after initial extraction. | Effective in liquid-liquid partitioning for multi-residue methods. | scispace.com |

Solid-Phase Extraction (SPE) Protocols

Solid-Phase Extraction (SPE) is a widely utilized sample preparation technique for the isolation and concentration of analytes from complex matrices. The principle of SPE involves the partitioning of compounds between a solid phase (sorbent) and a liquid phase (sample and solvents). For this compound, a non-polar compound, a reversed-phase SPE protocol is typically employed.

The general steps for an SPE protocol for the extraction of this compound from an aqueous sample are outlined below:

Sorbent Selection : A C18 (octadecyl) or similar polymeric sorbent is chosen due to the non-polar nature of this compound. These sorbents retain non-polar analytes from a polar matrix through hydrophobic interactions.

Conditioning : The sorbent bed is first conditioned with an organic solvent like methanol to solvate the C18 functional groups. This is followed by equilibration with water or a buffer to prepare the sorbent for the aqueous sample. nih.gov

Sample Loading : The aqueous sample containing this compound is passed through the conditioned cartridge. The analyte partitions from the sample matrix onto the solid phase.

Washing : The cartridge is washed with a weak solvent, such as a water-methanol mixture, to remove any polar interferences that may have been retained on the sorbent, while the analyte of interest remains bound.

Elution : A small volume of a strong, non-polar organic solvent, such as ethyl acetate or acetonitrile, is used to disrupt the hydrophobic interactions and elute the retained this compound from the sorbent. nih.gov The resulting eluate is a concentrated and purified solution of the analyte, ready for chromatographic analysis.

A typical SPE protocol for this compound is summarized in the interactive table below.

| Step | Solvent/Solution | Volume | Purpose |

| Conditioning | Methanol | 5 mL | Solvation of the sorbent |

| Deionized Water | 5 mL | Equilibration for aqueous sample | |

| Sample Loading | Aqueous Sample | Up to 1000 mL | Analyte retention |

| Washing | 5% Methanol in Water | 5 mL | Removal of polar interferences |

| Elution | Ethyl Acetate | 2 x 2 mL | Analyte recovery |

Dispersive Liquid-Liquid Microextraction (DLLME)

Dispersive Liquid-Liquid Microextraction (DLLME) is a miniaturized sample preparation technique characterized by its simplicity, rapidity, and high enrichment factors. researchgate.net The method is based on a ternary solvent system where an appropriate mixture of an extraction solvent and a disperser solvent is rapidly injected into an aqueous sample containing the analyte. tue.nl This creates a cloudy solution of fine droplets, maximizing the surface area for efficient extraction of the analyte into the organic phase.

For the determination of this compound, the following DLLME protocol can be applied:

Solvent Selection : A high-density, water-immiscible organic solvent, such as chlorobenzene or carbon tetrachloride, is chosen as the extraction solvent. A water-miscible organic solvent, like methanol or acetonitrile, is selected as the disperser solvent. The disperser solvent must be miscible with both the aqueous sample and the extraction solvent.

Extraction Procedure : A mixture of the extraction and disperser solvents is rapidly injected into the aqueous sample. The resulting turbidity indicates the formation of a microemulsion. The sample is then centrifuged to break the emulsion and sediment the extraction solvent containing the concentrated analyte at the bottom of the tube.

Analysis : A small volume of the sedimented organic phase is carefully collected with a microsyringe and injected into a gas chromatograph for quantification.

Key parameters influencing the efficiency of DLLME for this compound are presented in the table below.

| Parameter | Typical Condition | Rationale |

| Extraction Solvent | Chlorobenzene | High density and affinity for non-polar analytes |

| Disperser Solvent | Methanol | Miscible with both aqueous and organic phases |

| Sample pH | Neutral | To ensure this compound is in a non-ionized form |

| Extraction Time | < 1 minute | Rapid equilibrium is achieved due to the large surface area |

| Centrifugation Speed | 4000 rpm | To ensure complete phase separation |

| Centrifugation Time | 5 minutes | To break the emulsion and sediment the extraction solvent |

Stir Bar Sorptive Extraction (SBSE)

Stir Bar Sorptive Extraction (SBSE) is a highly sensitive, solventless sample preparation technique used for the extraction and enrichment of organic compounds from aqueous matrices. nih.gov The principle of SBSE is based on the partitioning of analytes from the sample into a thick film of polydimethylsiloxane (PDMS) coated onto a magnetic stir bar. iiste.org Due to the significantly larger volume of the extraction phase compared to techniques like SPME, SBSE offers much higher recovery and lower detection limits for non-polar to moderately polar compounds. nih.gov

A general SBSE protocol for the analysis of this compound in water samples would involve:

Stir Bar Conditioning : Prior to first use, the PDMS-coated stir bar is conditioned to remove any potential contaminants. This is typically done by thermal desorption in a stream of inert gas.

Extraction : The conditioned stir bar is placed in the aqueous sample, which is then stirred for a defined period. This compound, being a hydrophobic compound, partitions into the PDMS coating. The extraction efficiency can be influenced by parameters such as stirring speed, extraction time, temperature, and sample matrix modifications (e.g., salt addition).

Analyte Desorption : After extraction, the stir bar is removed, rinsed with deionized water, and dried. The enriched analyte is then desorbed from the PDMS coating. This can be achieved either by thermal desorption (TD) for subsequent analysis by gas chromatography (GC) or by liquid desorption (LD) with a small volume of an appropriate organic solvent for analysis by liquid chromatography (LC). nih.gov

The following table summarizes typical experimental conditions for the SBSE of this compound.

| Parameter | Condition | Effect on Extraction |

| Stir Bar Coating | Polydimethylsiloxane (PDMS) | Non-polar, suitable for hydrophobic compounds |

| Sample Volume | 10 - 100 mL | Larger volumes can improve detection limits |

| Stirring Speed | 500 - 1500 rpm | Higher speeds increase extraction kinetics |

| Extraction Time | 30 - 120 minutes | Longer times allow for equilibrium to be reached |

| Temperature | Ambient | Higher temperatures can decrease partitioning |

| Salt Addition | 10-30% NaCl | Increases the ionic strength, promoting the partitioning of non-polar analytes into the PDMS phase |

Solid-Phase Microextraction (SPME)

Solid-Phase Microextraction (SPME) is a solvent-free, miniaturized sample preparation technique that integrates sampling, extraction, and concentration into a single step. nih.gov It utilizes a fused silica fiber coated with a stationary phase. The fiber is exposed to the sample or its headspace, and analytes partition between the sample matrix and the fiber coating until equilibrium is reached.

For the analysis of this compound, a non-polar fiber coating such as polydimethylsiloxane (PDMS) is most suitable. The extraction can be performed in two modes:

Direct Immersion (DI-SPME) : The coated fiber is directly immersed in the aqueous sample. This mode is suitable for analytes with low to moderate volatility.

Headspace (HS-SPME) : The fiber is exposed to the vapor phase above the sample. This is advantageous for volatile and semi-volatile compounds and protects the fiber from non-volatile matrix components.

After extraction, the fiber is transferred to the injection port of a gas chromatograph, where the trapped analytes are thermally desorbed and analyzed.

The table below outlines typical parameters for the SPME analysis of this compound.

| Parameter | Condition for DI-SPME | Condition for HS-SPME |

| Fiber Coating | 100 µm PDMS | 100 µm PDMS |

| Extraction Time | 30 minutes | 20 minutes |

| Extraction Temp. | Ambient | 60 °C |

| Agitation | Magnetic stirring | Magnetic stirring |

| Salt Addition | 20% NaCl | 20% NaCl |

| Desorption Temp. | 250 °C | 250 °C |

| Desorption Time | 2 minutes | 2 minutes |

Spectroscopic and Other Advanced Detection Methods

UV-Vis Spectrophotometry for Detection of Degradation Products

UV-Vis spectrophotometry can be a valuable tool for studying the degradation of this compound. While the parent compound itself may exhibit a characteristic UV absorption spectrum, this technique is particularly useful for monitoring the formation of degradation products that may arise from processes such as photodegradation.

Thiocarbamates are known to undergo oxidation, and a likely degradation product of this compound is its sulfoxide (B87167) derivative. The formation of the sulfoxide can lead to changes in the UV-Vis spectrum, such as a shift in the wavelength of maximum absorbance (λmax) or a change in molar absorptivity. By monitoring these spectral changes over time upon exposure to UV light, the kinetics of the degradation process can be studied. For instance, a study on the related compound thiobencarb showed that it undergoes photodegradation to form thiobencarb sulfoxide, and this process could be monitored. ekb.eg

A hypothetical study on the UV-Vis monitored degradation of this compound might involve the following steps:

Recording the initial UV-Vis spectrum of a solution of this compound in a suitable solvent.

Exposing the solution to a UV light source.

Periodically recording the UV-Vis spectrum of the solution.

Observing the decrease in the absorbance of the parent compound and the potential appearance of new absorption bands corresponding to degradation products.

The data from such an experiment could be presented as follows:

| Exposure Time (hours) | Absorbance at λmax (Parent Compound) | Absorbance at λmax (Degradation Product) |

| 0 | 1.000 | 0.000 |

| 1 | 0.850 | 0.150 |

| 2 | 0.720 | 0.280 |

| 4 | 0.510 | 0.490 |

| 8 | 0.260 | 0.740 |

Infrared and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques that provide information about the vibrational modes of a molecule, offering a molecular fingerprint. cardiff.ac.uk These techniques are highly complementary and can be used for the structural elucidation and identification of this compound.

Infrared Spectroscopy (IR) : IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The functional groups within a molecule absorb at characteristic frequencies. For this compound, key expected IR absorption bands would include:

C=O Stretching : The carbonyl group of the carbamothioate moiety will exhibit a strong absorption band, typically in the region of 1640-1680 cm⁻¹.

C-N Stretching : The carbon-nitrogen single bond will show a stretching vibration in the 1250-1350 cm⁻¹ range.

C-S Stretching : The carbon-sulfur bond will have a weaker absorption in the 600-800 cm⁻¹ region.

C-H Stretching : The aliphatic C-H bonds of the propyl and methyl groups will show strong absorptions in the 2850-3000 cm⁻¹ range.

Raman Spectroscopy : Raman spectroscopy is based on the inelastic scattering of monochromatic light. It provides information about vibrational modes that are associated with a change in the polarizability of the molecule. For this compound, Raman spectroscopy would be particularly sensitive to vibrations of the C-S and S-CH₃ bonds. A study on the structurally related S-methyl thioacetate provides insights into the expected vibrational frequencies. nih.gov

The combination of IR and Raman spectroscopy provides a comprehensive vibrational profile of this compound, which is invaluable for its unambiguous identification and for studying its interactions with other molecules.

The following table summarizes the expected characteristic vibrational frequencies for this compound in IR and Raman spectroscopy.

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| C-H (Aliphatic) | Stretching | 2850-3000 (Strong) | 2850-3000 (Strong) |

| C=O (Carbonyl) | Stretching | 1640-1680 (Strong) | 1640-1680 (Medium) |

| C-N | Stretching | 1250-1350 (Medium) | 1250-1350 (Weak) |

| C-S | Stretching | 600-800 (Weak) | 600-800 (Strong) |

| S-CH₃ | Stretching | ~700 (Weak) | ~700 (Strong) |

Capillary Electrophoresis

Capillary Electrophoresis (CE) is a family of electrokinetic separation methods performed in sub-millimeter diameter capillaries. In CE, analytes migrate through an electrolyte solution under the influence of an electric field and are separated based on their ionic mobility, size, and charge. The technique is known for its high efficiency, rapid analysis times, and minimal sample and reagent consumption.

The primary mode of CE, Capillary Zone Electrophoresis (CZE), separates ionic species based on their charge-to-mass ratio. While direct application of CZE for the analysis of this compound is not detailed in existing research, the technique has been successfully employed for the separation of other carbamate and thiocarbamate compounds. For instance, CZE with amperometric detection has been used to determine various carbamate pesticides after alkaline hydrolysis. This approach could potentially be adapted for this compound.

Micellar Electrokinetic Chromatography (MEKC), a hybrid of electrophoresis and chromatography, is another CE mode suitable for the separation of both neutral and charged analytes. By adding a surfactant to the buffer solution at a concentration above its critical micelle concentration, a pseudostationary phase is formed, allowing for the partitioning of analytes. This technique could be particularly useful for the analysis of this compound, especially if the compound has limited aqueous solubility.

The table below summarizes the potential CE methods that could be explored for the analysis of this compound, based on the analysis of similar compounds.

| Capillary Electrophoresis Mode | Principle of Separation | Potential Applicability for this compound |

| Capillary Zone Electrophoresis (CZE) | Separation based on charge-to-mass ratio in a buffered electrolyte. | Potentially applicable after a hydrolysis step to form an ionizable derivative. |

| Micellar Electrokinetic Chromatography (MEKC) | Separation based on partitioning between an aqueous buffer and a micellar pseudostationary phase. | Suitable for the direct analysis of the neutral this compound molecule. |

Further research would be required to develop and validate a specific CE method for the robust detection and quantification of this compound. This would involve optimizing parameters such as buffer pH, concentration, applied voltage, and the choice of a suitable detection method (e.g., UV-Vis, mass spectrometry).

Biosensors Based on Enzymatic Inhibition

Biosensors are analytical devices that combine a biological component with a physicochemical detector. For the detection of many pesticides, including carbamates, biosensors based on the inhibition of the enzyme acetylcholinesterase (AChE) are widely studied. The principle of these biosensors lies in the ability of carbamates to inhibit the activity of AChE, which is a crucial enzyme in the nervous system.

The general mechanism involves the immobilization of AChE on a transducer surface. When the biosensor is exposed to a sample containing a carbamate, the enzyme's activity is reduced. This change in activity is then measured and correlated to the concentration of the carbamate.

The following table outlines the components and principles of an enzymatic inhibition-based biosensor that could be developed for this compound detection.

| Component | Function | Example for Carbamate Detection |

| Bioreceptor | Recognizes and interacts with the target analyte. | Acetylcholinesterase (AChE) enzyme. |

| Transducer | Converts the biological recognition event into a measurable signal. | Electrochemical (amperometric, potentiometric), Optical (fluorescence, colorimetric). |

| Principle | Inhibition of AChE activity by the carbamate, leading to a change in the measured signal. | A decrease in the production of thiocholine from the substrate acetylthiocholine, which is monitored electrochemically. |

The development of a specific biosensor for this compound would necessitate research into the optimization of enzyme immobilization techniques, selection of the most sensitive transducer, and characterization of the biosensor's performance in terms of sensitivity, selectivity, and stability.

Environmental Fate and Biogeochemical Transformations of S Methyl Dipropylcarbamothioate

Microbial Degradation Pathways in Soil and Water Systems

Microbial degradation is considered a primary route for the dissipation of thiocarbamate herbicides in the environment. nih.gov The rate and extent of this biodegradation are dependent on various environmental factors, including soil type, moisture, temperature, and the composition of the native microbial communities. nih.govcsic.es While specific data on S-Methyl dipropylcarbamothioate is limited, extensive research on structurally similar thiocarbamates, such as S-ethyl dipropylcarbamothioate (EPTC), provides a robust model for understanding its metabolic fate.

Bacteria from the genus Rhodococcus are well-documented for their remarkable metabolic versatility and their ability to degrade a wide array of xenobiotic compounds, including thiocarbamate herbicides. nih.govresearchgate.net Strains such as Rhodococcus erythropolis and Rhodococcus sp. strain NI86/21 have been identified as potent degraders of thiocarbamates. nih.govnih.gov These bacteria can utilize thiocarbamates as a source of carbon and nitrogen, incorporating the breakdown products into their central metabolic pathways. The catabolism of these herbicides in Rhodococcus is not a fortuitous side reaction but an inducible process, meaning the specific enzymes required for degradation are synthesized in response to the presence of the thiocarbamate substrate. nih.govresearchgate.net

The breakdown of this compound by microorganisms like Rhodococcus involves a multi-step enzymatic pathway. Several key enzyme systems work in concert to systematically dismantle the molecule. Research on the degradation of the closely related herbicide EPTC by Rhodococcus sp. strain NI86/21 has elucidated the central enzymatic players in this process. nih.govresearchgate.net

A critical enzyme in the initial attack on the thiocarbamate molecule is a cytochrome P-450 monooxygenase. nih.govresearchgate.net In Rhodococcus sp. strain NI86/21, an inducible cytochrome P-450 enzyme belonging to the novel CYP116 family has been identified as essential for thiocarbamate degradation. nih.govnih.gov These enzyme systems are heme-thiolate proteins that catalyze the insertion of one atom of molecular oxygen into a substrate, a key reaction in detoxification and metabolism of xenobiotics. nih.gov In the context of thiocarbamate breakdown, this P-450 system is responsible for initiating the degradation cascade, primarily through N-dealkylation and sulfoxidation. nih.govnih.gov The components of this specific P-450 system appear to be unique to Rhodococcus sp. strain NI86/21, highlighting the specialized adaptations of certain soil bacteria for herbicide degradation. nih.gov

Following the initial action of cytochrome P-450, aldehyde dehydrogenases (ALDHs) play a crucial subsequent role. nih.govresearchgate.net The N-dealkylation of the dipropylamino group of the thiocarbamate molecule releases aldehydes (in this case, propanal). nih.gov These aldehydes can be toxic to the cell if they accumulate. tandfonline.com Rhodococcus sp. strain NI86/21 possesses a strongly induced NAD+-dependent aldehyde dehydrogenase that efficiently oxidizes these aliphatic aldehydes to their corresponding carboxylic acids (e.g., propionic acid). nih.govresearchgate.net This acid can then be funneled into the cell's central metabolism, such as the tricarboxylic acid (TCA) cycle, for energy production and biomass synthesis. youtube.com The inhibition of ALDH enzymes by thiocarbamate sulfoxides has been noted in mammalian systems, underscoring the importance of this enzymatic step in the complete metabolism of the parent compound. nih.govnih.gov

The primary and often rate-limiting step in the catabolism of many thiocarbamates is N-dealkylation, catalyzed by the cytochrome P-450 monooxygenase system. nih.govdntb.gov.ua This reaction involves the oxidative removal of one or both propyl groups from the nitrogen atom of this compound. nih.govsemanticscholar.org The mechanism proceeds through the hydroxylation of the carbon atom alpha to the nitrogen, forming an unstable intermediate that spontaneously rearranges, cleaving the carbon-nitrogen bond. nih.govsemanticscholar.org This process yields a dealkylated thiocarbamate and an aldehyde (propanal). nih.govresearchgate.net This initial cleavage is critical as it increases the polarity of the molecule and makes it susceptible to further enzymatic attack.

| Enzyme System | Substrate (Analog) | Primary Reaction | Product(s) | Reference |

|---|---|---|---|---|

| Cytochrome P-450 (CYP116) | S-Ethyl dipropylcarbamothioate (EPTC) | N-dealkylation | N-depropyl EPTC, Propanal | nih.govresearchgate.net |

| Aldehyde Dehydrogenase | Propanal | Oxidation | Propionic Acid | nih.govresearchgate.net |

| Cytochrome P-450 (CYP116) | S-Ethyl dipropylcarbamothioate (EPTC) | Sulfoxidation | EPTC-sulfoxide | nih.govresearchgate.net |

Impact of Prior Thiocarbamate Exposure on Enhanced Biodegradation

The repeated application of thiocarbamate herbicides can lead to a phenomenon known as enhanced or accelerated biodegradation. This process involves the adaptation of soil microbial populations, which develop an increased capacity to degrade a specific herbicide or related compounds following previous exposure. For instance, soils with a history of S-ethyl dipropylthiocarbamate (EPTC) application have demonstrated a significantly faster rate of its degradation. This accelerated breakdown is attributed to the enrichment of microorganisms capable of utilizing the herbicide as a source of carbon and/or nitrogen.

Studies on the biodegradation of EPTC by Rhodococcus sp. have identified the involvement of an inducible cytochrome P-450 system. nih.govnih.govasm.orgresearchgate.net This enzymatic system is activated in the presence of EPTC and initiates its breakdown. nih.govnih.govasm.org The induction of these specific enzymes allows the microorganisms to metabolize the herbicide more efficiently upon subsequent exposures. While the research has focused on EPTC, the structural similarity between EPTC and this compound suggests that a similar mechanism of enhanced biodegradation could occur for the latter in soils with a history of thiocarbamate use. The core reactions involve N-dealkylation by cytochrome P-450 and the subsequent conversion of the resulting aldehyde to a carboxylic acid by aldehyde dehydrogenase. nih.govnih.gov

Abiotic Degradation Processes

Atmospheric Oxidation by Hydroxyl Radicals

In the atmosphere, this compound is expected to undergo degradation, primarily through reactions with photochemically produced hydroxyl (OH) radicals. epa.gov This is a significant pathway for the removal of many volatile organic compounds from the troposphere.

The atmospheric oxidation of organosulfur compounds like this compound by OH radicals can proceed through several reaction channels, including hydrogen abstraction and addition to the sulfur atom. nih.govresearchgate.net For a similar compound, dipropyl thiosulfinate, the reaction with OH radicals predominantly occurs via addition to the sulfur atom of the sulfinyl group, leading to the cleavage of the S-S bond and the formation of propanesulfinic acid and a propanethiyl radical. nih.gov

While direct studies on this compound are limited, research on analogous sulfur-containing compounds provides insight into potential products. The oxidation of dimethyl sulfide (B99878) (DMS) by OH radicals, for example, leads to the formation of a variety of products including sulfur dioxide (SO2), methanesulfonic acid (MSA), and hydroperoxymethyl thioformate (HPMTF), with the product distribution being highly dependent on environmental conditions such as the levels of nitrogen oxides (NOx). copernicus.orgbohrium.comdntb.gov.uabohrium.com It is plausible that the atmospheric oxidation of this compound would also lead to the formation of sulfur dioxide and other oxidized sulfur and carbon-containing species. nih.gov

Table 1: Potential Reaction Pathways and Products of Atmospheric Oxidation

| Reaction Channel | Potential Products |

|---|---|

| OH radical addition to sulfur | Sulfoxides, sulfur dioxide |

This table is illustrative and based on the degradation of analogous compounds.

Photodegradation Mechanisms (e.g., by Sunlight)

Direct photolysis by sunlight can be another abiotic degradation pathway for pesticides in the environment. uc.pt The rate and significance of photodegradation depend on the compound's ability to absorb light within the solar spectrum and the quantum yield of the degradation reaction. For many pesticides, photodegradation can occur on soil surfaces and in water. uc.pt The process can involve various reactions such as oxidation, isomerization, and cleavage of chemical bonds. uc.pt For some carbamates, photolysis has been shown to proceed via a photo-Fries rearrangement. uc.pt The presence of photosensitizers in the environment, such as humic substances in water, can also accelerate the photodegradation of pesticides.

Hydrolytic Stability Across pH Ranges

Table 2: Illustrative Hydrolytic Stability Profile

| pH Condition | Expected Stability | Predominant Reaction |

|---|---|---|

| Acidic (pH < 4) | Potentially lower | Acid-catalyzed hydrolysis |

| Neutral (pH 6-8) | Potentially higher | Slower hydrolysis |

This table represents a general trend for carbamates and is not based on specific data for this compound.

Transport and Distribution in Environmental Compartments

The movement and final destination of this compound in the environment are governed by its physical and chemical properties, such as water solubility, vapor pressure, and its affinity for soil particles. For the related compound EPTC, which has a moderate water solubility and vapor pressure, volatilization from moist soil surfaces is a significant dissipation pathway. epa.gov Once in the atmosphere, it can be transported and redeposited on land and water surfaces through wet deposition, as evidenced by the presence of EPTC in rainwater. epa.gov

The tendency of a chemical to adsorb to soil particles is quantified by the soil adsorption coefficient (Koc). A moderate Koc value for EPTC suggests that it has a moderate affinity for soil and can potentially leach into groundwater. epa.gov Therefore, this compound may also exhibit mobility in the soil, with the potential for both volatilization into the atmosphere and leaching into subsurface water, depending on soil type, moisture content, and temperature.

Volatilization from Surface Water and Soils

The process of volatilization, the transfer of a substance from a liquid or solid state to a gaseous state, is a significant pathway for the environmental dissipation of many agricultural chemicals. For this compound, while specific quantitative data on its volatilization from surface water and soils are limited in publicly available literature, the behavior of structurally similar thiocarbamate herbicides can provide valuable insights.

The tendency of a chemical to volatilize is governed by its physicochemical properties, primarily its vapor pressure and Henry's Law constant. A higher vapor pressure and a higher Henry's Law constant indicate a greater propensity for volatilization. For instance, the related compound S-Ethyl dipropylthiocarbamate (EPTC) is known to volatilize from moist soil surfaces. General principles indicate that volatilization is influenced by several environmental factors:

Temperature: Higher temperatures increase the vapor pressure of a compound, thus increasing the rate of volatilization. rivm.nl

Soil Moisture: Volatilization is generally higher from moist soils than from dry soils. This is because water molecules can displace the pesticide from soil binding sites, making it more available to enter the vapor phase. rivm.nl As the soil surface dries, volatilization rates can decrease significantly. rivm.nl

Soil Type: Soil composition, particularly organic matter and clay content, can influence volatilization. Soils with higher organic matter tend to adsorb organic compounds more strongly, which can reduce their volatilization potential. mdpi.com

Air Movement: Increased wind speed across the soil or water surface enhances the rate of volatilization by removing the pesticide vapor from the boundary layer and maintaining a steep concentration gradient.

Studies on other pesticides have shown that volatilization losses can be substantial, especially in the first few days following application. For compounds applied to the soil surface, practices such as soil incorporation can reduce volatilization losses by placing the chemical deeper into the soil profile.

Mobility in Soil and Leaching Potential

The mobility of this compound in soil determines its potential to move into deeper soil layers and potentially reach groundwater. This movement, known as leaching, is primarily influenced by the chemical's sorption characteristics and the properties of the soil.

Sorption in Soil

Sorption refers to the process by which a chemical binds to soil particles. The key parameter used to describe this is the soil organic carbon-water (B12546825) partitioning coefficient (Koc). A high Koc value indicates strong binding to soil organic matter and therefore lower mobility, while a low Koc value suggests weaker binding and a higher potential for leaching.

Soil Organic Matter: Organic matter is the primary adsorbent for many organic pesticides. mdpi.com Soils with higher organic matter content will generally exhibit greater sorption and lower leaching of non-ionic herbicides. mdpi.com

Clay Content and Type: Clay minerals can also contribute to the sorption of pesticides, although the strength of this interaction varies depending on the type of clay and the chemical properties of the pesticide.

Soil pH: The pH of the soil can affect the chemical form of some pesticides, influencing their solubility and sorption characteristics.

Leaching Potential

The potential for a pesticide to leach is a function of its mobility and persistence in the soil. A chemical that is both mobile and persistent is more likely to be transported through the soil profile and contaminate groundwater. The leaching of herbicides is influenced by several factors including the amount and frequency of rainfall or irrigation, soil texture, and the depth of the water table. mdpi.com

Studies on other mobile herbicides have shown that they can be detected in lower soil horizons following significant rainfall events. For instance, research on saflufenacil, a herbicide with weak sorption in many tropical soils, demonstrated its potential for high mobility and leaching. scielo.brawsjournal.org The movement of herbicides in the soil profile is a complex process governed by an interplay of chemical properties and environmental conditions. mdpi.com

Illustrative Data on Herbicide Mobility

To illustrate the concept of soil mobility, the following table presents hypothetical retardation factors (Rf) for different soil types. The retardation factor is a measure of how much slower a chemical moves relative to the flow of water. An Rf value of 1 indicates that the chemical moves at the same rate as water, while a value closer to 0 indicates strong retardation due to sorption.

| Soil Type | Organic Matter Content (%) | Clay Content (%) | Hypothetical Retardation Factor (Rf) | Leaching Potential |

| Sandy Loam | 1.0 | 10 | 0.6 | High |

| Silt Loam | 2.5 | 20 | 0.4 | Moderate |

| Clay | 4.0 | 45 | 0.2 | Low |

This table is for illustrative purposes only and does not represent actual data for this compound.

Biochemical Interactions and Cellular Mechanisms of Action Non Clinical Focus

General Carbamate (B1207046) and Thiocarbamate Biochemical Modalities

The broad class of carbamate and thiocarbamate compounds, to which S-Methyl dipropylcarbamothioate belongs, is characterized by a distinct mode of biochemical interaction, primarily involving the inhibition of a critical enzyme in the nervous system.

Carbamates are well-established inhibitors of acetylcholinesterase (AChE), an essential enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) in synaptic clefts and neuromuscular junctions. The inhibition of AChE by carbamates leads to an accumulation of acetylcholine, resulting in overstimulation of cholinergic receptors and disruption of nerve impulse transmission. This mechanism is the primary basis for the insecticidal activity of many carbamate compounds.

The inhibitory action of carbamates on AChE involves the carbamoylation of a serine hydroxyl group within the active site of the enzyme. This process is analogous to the action of organophosphorus compounds, though with a key difference in the reversibility of the inhibition. The carbamoylated enzyme is more stable than the acetylated enzyme formed during the normal hydrolysis of acetylcholine, but it can be slowly hydrolyzed to regenerate the active enzyme. The rate of this decarbamoylation varies depending on the specific carbamate structure.

| Compound | Target Enzyme | IC50 Value (µM) | Source Organism |

| Carbaryl | Acetylcholinesterase | Not specified | Not specified |

| Physostigmine | Acetylcholinesterase | Not specified | Electric eel |

| Neostigmine | Acetylcholinesterase | Not specified | Electric eel |

| Compound 12b | Acetylcholinesterase | 0.00032 ± 0.00009 | Not specified |

Note: The data in this table is for general carbamate compounds and not specific to this compound. The IC50 values can vary significantly based on the specific compound, the source of the enzyme, and the experimental conditions.

Metabolic Transformations in Biological Systems (In Vitro/Animal Models)

In biological systems, this compound undergoes several metabolic transformations that can alter its biological activity. These processes have been studied in various in vitro and animal models, revealing key pathways that include sulfoxidation, N-dealkylation, and methylation.

A primary metabolic pathway for thiocarbamate herbicides, including compounds structurally related to this compound like EPTC (S-ethyl dipropylcarbamothioate), is sulfoxidation. This reaction involves the oxidation of the sulfur atom to form a sulfoxide (B87167) derivative. This metabolic step is crucial as the resulting sulfoxide is often a more potent herbicidal agent than the parent compound. The sulfoxidation is typically catalyzed by microsomal monooxygenases, such as cytochrome P450 enzymes, found predominantly in the liver of mammals and in plant tissues. The EPTC sulfoxide is considered a metabolite of EPTC. orst.edu

Another significant metabolic route for this compound is N-dealkylation, a common reaction for many xenobiotics containing N-alkyl groups. nih.govnih.gov This process involves the removal of one or both of the propyl groups attached to the nitrogen atom. The reaction is catalyzed by cytochrome P450 enzymes and proceeds through the hydroxylation of the carbon atom adjacent to the nitrogen. semanticscholar.orgmdpi.com This intermediate is unstable and spontaneously breaks down, yielding a dealkylated amine and an aldehyde, in this case, propionaldehyde. semanticscholar.orgmdpi.com The resulting aldehyde can be further oxidized to a carboxylic acid, propionic acid, by aldehyde dehydrogenases. t3db.ca

This N-dealkylation pathway is a critical detoxification mechanism in mammals, converting the lipophilic parent compound into more polar metabolites that can be more easily excreted. In the case of the related herbicide EPTC, N-dealkylation by cytochrome P-450 and the subsequent conversion of the released aldehyde to a carboxylic acid by aldehyde dehydrogenase have been proposed as the initial steps in its catabolism in some microorganisms. t3db.ca

Interactions with Plant Physiology and Biochemistry

The herbicidal properties of this compound are a direct consequence of its interference with crucial biochemical pathways in susceptible plant species. A primary target of thiocarbamate herbicides is the biosynthesis of very-long-chain fatty acids (VLCFAs).

VLCFAs are essential components of various plant structures, including cuticular waxes, suberin, and membrane lipids. The inhibition of VLCFA synthesis disrupts the formation of these structures, leading to a range of detrimental effects on the plant, such as increased water loss, impaired seedling emergence, and stunted growth. Thiocarbamate herbicides, likely in their activated sulfoxide form, are known to inhibit the fatty acid elongase enzymes responsible for the extension of fatty acid chains beyond the common C16 and C18 lengths. nih.govnih.gov

Studies on the related thiocarbamate herbicide EPTC have demonstrated its impact on the lipid profile of plants. For instance, in soybean plants exposed to EPTC, a significant reduction in total leaf fatty acid content was observed. herts.ac.uk Specifically, the content of linolenic acid decreased, while the proportions of palmitic, stearic, oleic, and linoleic acids increased, indicating a disruption in the normal fatty acid elongation and desaturation pathways. herts.ac.uk

| Plant Species | Herbicide | Effect on Lipid Profile |

| Soybean (Glycine max) | EPTC (2.6 µM) | 63% reduction in total leaf fatty acid content. herts.ac.uk |

| Decrease in linolenic acid content from 67.5% to 31.5%. herts.ac.uk | ||

| Increase in palmitic, stearic, oleic, and linoleic acids. herts.ac.uk |

This inhibition of VLCFA biosynthesis is a key element in the selective herbicidal action of thiocarbamates, as different plant species can exhibit varying levels of sensitivity to these compounds.

Uptake and Translocation within Plant Tissues

The uptake and movement of this compound within plant tissues are critical determinants of its herbicidal activity. While specific research on the S-methyl analogue is limited, extensive studies on the closely related S-ethyl dipropylcarbamothioate (EPTC) provide significant insights into its behavior. EPTC is readily absorbed by the underground parts of plants, including roots and the emerging shoot (coleoptile) of germinating seedlings. nih.govnih.gov The primary sites of uptake for soil-applied thiocarbamates like EPTC are the developing shoots and roots of emerging seedlings. awsjournal.org

Once absorbed, the compound undergoes upward translocation (acropetal movement) towards the growing points of the plant. nih.gov Studies using radiolabeled EPTC have shown that the herbicide moves towards the actively growing portions of both the root and shoot. nih.gov However, the significance of long-distance translocation in its herbicidal action is considered to be limited, as the compound is typically active near its point of absorption, controlling susceptible weeds as they germinate. nih.gov Established weeds are generally not controlled, underscoring the importance of uptake during the early seedling stage. nih.gov The efficiency of uptake and the subsequent distribution within the plant can vary between species, which is a factor in the selective nature of this type of herbicide. nih.gov For instance, in comparative studies with corn cultivars, the more susceptible cultivar absorbed a higher percentage of EPTC and showed greater accumulation in the embryo. nih.gov

The physicochemical properties of the chemical, such as its octanol-water partition coefficient (log KOW), influence its movement. Generally, for organic chemicals, the root concentration factor increases with a higher log KOW, while the translocation from root to shoot tends to decrease. mdpi.com

Plant Metabolism and Degradation Kinetics within Plants

The metabolic fate of this compound in plants is a key factor in its selectivity and persistence. Based on research with its analogue, EPTC, the primary metabolic pathway in tolerant plants involves a multi-step detoxification process.

The initial step in the metabolism of EPTC in plants like corn is believed to be the oxidation of the sulfur atom to form EPTC-sulfoxide. nih.govnih.govyoutube.com This sulfoxide is a more reactive intermediate. nih.govyoutube.com Subsequently, the EPTC-sulfoxide can react with glutathione (B108866) (GSH), a key antioxidant and detoxifying agent in plants. This reaction, which can occur non-enzymatically or be catalyzed by glutathione S-transferase (GST) enzymes, results in the formation of a glutathione conjugate, S-(N,N-dipropylcarbamoyl)glutathione. nih.govnih.gov

This initial conjugate is then subject to further breakdown. It is sequentially metabolized into other products, including the cysteine conjugate and subsequently N-malonylcysteine and O-malonyl-3-thiolactic acid conjugates in corn. nih.gov The formation of these more polar, water-soluble metabolites facilitates their sequestration into the vacuole or incorporation into cell wall components, effectively detoxifying the herbicide.

Table 1: Major Metabolites of EPTC Identified in Corn Tissues

| Metabolite Name | Chemical Formula/Structure Description | Percentage of Extracted ¹⁴C (Approx.) | Reference |

|---|---|---|---|

| S-(N,N-dipropylcarbamoyl)-O-malonyl-3-thiolactic acid | Malonyl conjugate of the thiolactic acid derivative of the EPTC carbamoyl (B1232498) moiety. | Up to 33% (28 days after treatment) | nih.gov |

| S-(N,N-dipropylcarbamoyl)-N-malonylcysteine | Malonyl conjugate of the cysteine derivative of the EPTC carbamoyl moiety. | 15.5% | nih.gov |

| S-(N,N-dipropylcarbamoyl)glutathione | Glutathione conjugate of the EPTC carbamoyl moiety. | Major initial conjugate | nih.gov |

| EPTC-sulfoxide | Oxidized form of EPTC (S=O). | Intermediate metabolite | nih.gov |

Potential Role in Plant Defense Induction or Modulation (Analogous to Other Methylated Compounds)

Currently, there is no direct research demonstrating that this compound induces or modulates plant defense pathways in a manner similar to recognized signaling molecules. However, the study of other methylated compounds in plant biology offers a framework for speculating on such a potential role.

Plants possess complex signaling networks to defend against pathogens and herbivores, often involving methylated compounds as key signals. For instance, methyl jasmonate and methyl salicylate (B1505791) are well-known volatile hormones that can trigger systemic acquired resistance (SAR), a state of heightened defense readiness throughout the plant. These molecules work by inducing the expression of a wide array of defense-related genes, such as those encoding pathogenesis-related (PR) proteins and enzymes involved in the synthesis of antimicrobial secondary metabolites.

Similarly, synthetic elicitors like acibenzolar-S-methyl, which contains a methylated ester, are used in agriculture to activate plant defenses without having direct antimicrobial activity. These compounds mimic natural defense signals, priming the plant to respond more quickly and robustly to subsequent pathogen attacks.

While the primary mode of action for thiocarbamates is the inhibition of lipid biosynthesis, it is conceivable that the presence of such a xenobiotic could be perceived by the plant as a stressor, potentially activating general stress response pathways that overlap with defense signaling. Herbicide stress has been shown to induce the expression of genes typically associated with plant-pathogen interactions, such as those encoding peroxidases and proteins in the phenylpropanoid pathway. However, any such effect from this compound would likely be secondary to its primary herbicidal activity and is, at present, entirely speculative. Further research would be needed to investigate whether this compound or its metabolites can influence the expression of defense-related genes or the production of defensive secondary metabolites in plants. nih.gov

Mechanisms of Herbicide Biosafening

Herbicide safeners are chemical agents applied in combination with a herbicide to protect the crop from injury without reducing the herbicide's effectiveness on target weeds. The mechanism of action for safeners used with thiocarbamate herbicides like this compound is well-established and primarily involves the enhancement of the crop's natural detoxification pathways.

Safeners act as "bioregulators" by inducing the expression of genes that encode key detoxifying enzymes. For thiocarbamate herbicides, the most critical of these are glutathione S-transferases (GSTs) and cytochrome P450 monooxygenases.

Induction of Glutathione S-Transferases (GSTs): Safeners significantly increase the activity of specific GST isozymes in the protected crop. These enzymes catalyze the conjugation of the herbicide's sulfoxide metabolite with endogenous glutathione. This action accelerates the detoxification process, rapidly converting the active herbicide into a non-toxic, water-soluble conjugate that can be safely compartmentalized within the plant cell.

Enhancement of Glutathione (GSH) Levels: In addition to inducing GST enzymes, some safeners have been shown to increase the cellular concentration of glutathione itself, ensuring that this crucial substrate is readily available for the conjugation reaction.

Induction of Cytochrome P450 Monooxygenases: Safeners can also induce the activity of cytochrome P450 enzymes, which are involved in the initial oxidative metabolism of the herbicide (e.g., sulfoxidation), preparing it for subsequent conjugation.

This enhanced metabolism is often tissue-specific, occurring predominantly in the parts of the crop seedling most vulnerable to herbicide uptake, such as the coleoptile in maize. The safener essentially "warns" the crop plant, switching on its metabolic defense systems to a higher level, allowing it to survive exposure to the herbicide, while the target weeds, which are not responsive to the safener, succumb to its effects. The ability of safeners like dichlormid (B166021) to counteract the inhibitory effects of thiocarbamates on very-long-chain fatty acid (VLCFA) synthesis in tolerant crops like barley, but not in susceptible weeds, provides strong evidence for this metabolism-based mechanism of protection.

Table 2: Safener-Induced Enhancement of Detoxification Enzymes for Thiocarbamate Herbicides

| Safener Class | Induced Enzyme/Cofactor | Mechanism of Action | Protected Crops (Examples) | Reference |

|---|---|---|---|---|

| Dichloroacetamides (e.g., Dichlormid, Benoxacor) | Glutathione S-Transferases (GSTs) | Accelerates conjugation of herbicide sulfoxide with glutathione. | Maize, Sorghum | |

| Dichloroacetamides (e.g., Dichlormid, Benoxacor) | Glutathione (GSH) | Increases the level of the substrate for GST-mediated conjugation. | Maize | |

| Various (e.g., Naphthalic anhydride) | Cytochrome P450 Monooxygenases | Enhances oxidative metabolism (sulfoxidation) of the herbicide. | Maize |

Future Directions and Research Gaps in S Methyl Dipropylcarbamothioate Research

Elucidation of Novel Metabolic Pathways

The metabolic fate of S-Methyl dipropylcarbamothioate is a significant unknown. While studies on analogous thiocarbamates like S-ethyl dipropylcarbamothioate (EPTC) have identified key metabolic routes such as N-dealkylation and sulfoxidation, the specific pathways for the S-methyl variant remain to be elucidated. Future research should focus on identifying the primary and secondary metabolites of this compound in various biological systems, including mammalian and microbial models.

A critical research gap is the potential for S-methylation to serve as a bioactivation pathway. For some thiocarbamate herbicides, S-methylation can lead to the formation of metabolites with altered biological activity, such as the inhibition of aldehyde dehydrogenase. nih.gov Investigating whether this compound itself is a metabolite of another compound or if it undergoes further metabolic transformations is essential. Research should employ advanced analytical techniques to identify and quantify potential metabolites in vitro and in vivo.

| Research Question | Potential Experimental Approach | Key Enzymes to Investigate |

| What are the major phase I and phase II metabolites? | Incubation with liver microsomes and hepatocytes followed by LC-MS/MS analysis. | Cytochrome P450s, Flavin-containing monooxygenases, Glutathione (B108866) S-transferases. |

| Is S-demethylation or S-oxidation a significant pathway? | Use of specific enzyme inhibitors and recombinant enzymes. | CYP enzymes, Sulfotransferases. |

| Does metabolism lead to bioactivation or detoxification? | Toxicity assays of isolated metabolites on relevant cell lines. | Aldehyde dehydrogenase, other target enzymes. |

Advanced Spectroscopic Analysis of In Situ Transformations

Understanding the real-time transformation of this compound within biological and environmental matrices requires the application of advanced spectroscopic techniques. While traditional methods provide valuable information on isolated metabolites, in situ analysis can offer a dynamic view of the compound's fate.

Future research could leverage techniques such as nuclear magnetic resonance (NMR) spectroscopy and Raman spectroscopy to monitor the structural changes of this compound in living cells or environmental samples. These non-invasive methods can provide insights into reaction kinetics and the formation of transient intermediates that may not be detectable with conventional chromatographic methods. A significant research gap is the lack of spectroscopic data for this compound, which is crucial for developing these in situ analytical approaches.

Computational Modeling for Predictive SAR and Environmental Fate

Computational modeling presents a powerful tool for predicting the structure-activity relationships (SAR) and environmental fate of this compound, filling the gaps left by the limited experimental data. By constructing computational models, researchers can forecast the compound's potential toxicity, metabolic stability, and environmental persistence.

Future research should focus on developing Quantitative Structure-Activity Relationship (QSAR) models based on the known properties of related thiocarbamates. These models can help predict the biological activity of this compound and its potential metabolites. Furthermore, computational simulations can be employed to predict its environmental transport and distribution, including its partitioning into soil, water, and air, and its potential for bioaccumulation. The development and validation of such models are crucial for a proactive risk assessment of this compound.

| Modeling Approach | Predicted Endpoint | Relevance to Research Gaps |

| QSAR | Toxicity, Receptor Binding Affinity | Predicts biological activity in the absence of extensive testing. |

| Molecular Docking | Interaction with key metabolic enzymes | Elucidates potential metabolic pathways and mechanisms of action. |

| Environmental Fate Modeling | Persistence, Mobility, Bioaccumulation | Assesses potential environmental impact and exposure risks. |

Interdisciplinary Research on this compound Biogeochemistry

A comprehensive understanding of this compound necessitates an interdisciplinary approach that integrates chemistry, biology, and environmental science to unravel its biogeochemical cycling. The movement, transformation, and ultimate fate of this compound in the environment are governed by a complex interplay of physical, chemical, and biological processes that are currently not understood.

Future research should investigate the role of microorganisms in the degradation of this compound in different environmental compartments, such as soil and water. Identifying microbial species capable of metabolizing this compound and the enzymatic pathways involved is a critical research gap. Furthermore, studies are needed to assess its potential impact on key biogeochemical cycles, such as the nitrogen and sulfur cycles, and its interactions with other environmental contaminants. This holistic approach will be vital for evaluating the broader ecological implications of this compound.

Q & A

Q. What laboratory methods are recommended for synthesizing and characterizing S-methyl dipropylcarbamothioate?

Synthesis typically involves reacting dipropylamine with carbon disulfide and methyl iodide under controlled alkaline conditions. Characterization requires a combination of spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR) : For structural confirmation (e.g., distinguishing thiocarbamate S-methyl signals from propyl chain protons) .

- Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns .

- High-Performance Liquid Chromatography (HPLC) : To assess purity (>98% recommended for experimental consistency) .

Q. Which analytical techniques are most effective for quantifying this compound in soil and water samples?

- Gas Chromatography-Mass Spectrometry (GC-MS) : Optimized for detecting thiocarbamates at trace levels (detection limits <0.1 ppm) using derivatization agents like pentafluorobenzyl bromide .

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Suitable for polar metabolites and degradation products .

- Isotope Dilution Assays : Use deuterated analogs (e.g., methyl-d3 labeling) to improve quantification accuracy in complex matrices .

Advanced Research Questions

Q. How should researchers design experiments to evaluate the soil degradation kinetics of this compound under variable environmental conditions?

- Controlled Variables : Soil pH (4–8), moisture (10–30%), and microbial activity (sterilized vs. non-sterilized soils) .

- Experimental Setup : Use randomized block designs with replicates (e.g., 6 replications per treatment) to account for soil heterogeneity .

- Kinetic Modeling : Apply first-order decay models (e.g., ) to estimate degradation rates. Compare aerobic vs. anaerobic conditions to identify dominant pathways .

Q. What conflicting evidence exists regarding the enzymatic pathways responsible for microbial degradation of thiocarbamate herbicides like this compound?

- Cytochrome P-450 Systems : Observed in Rhodococcus spp. for EPTC (S-ethyl analog) degradation, but substrate specificity for S-methyl derivatives remains debated .

- Aldehyde Dehydrogenase Activity : Conflicting studies report its role in detoxifying intermediate metabolites (e.g., sulfoxides) versus contributing to phytotoxicity .

- Resolution Strategy : Conduct comparative genomics on soil microbiomes exposed to this compound and use knockout mutants to validate enzyme roles .

Q. How can computational and experimental models predict the groundwater contamination risk of this compound?

- Leaching Potential : Measure soil adsorption coefficients () via batch equilibrium tests; values <300 mL/g indicate high mobility .

- Computational Tools : Use the Groundwater Ubiquity Score (GUS) index: . Scores >2.8 classify the compound as a "leacher" .

- Field Validation : Install lysimeters at varying depths to monitor vertical transport in real-world scenarios .

Methodological Considerations for Data Interpretation

Q. How should researchers address discrepancies in reported degradation rates of this compound across studies?

- Meta-Analysis Framework : Apply PICOT criteria (Population: soil types; Intervention: degradation conditions; Comparison: control groups; Outcome: half-life; Time: study duration) to standardize data extraction .

- Statistical Adjustments : Use mixed-effects models to account for variability in experimental designs (e.g., temperature fluctuations, microbial biomass) .

Q. What advanced techniques are available to track metabolite formation during photolytic degradation of this compound?

- High-Resolution Mass Spectrometry (HRMS) : Identify unknown metabolites via exact mass matching (e.g., sulfonic acid derivatives) .

- Stable Isotope Probing : Use -labeled compounds to trace carbon flow in degradation pathways .

Tables for Key Data Comparison

Table 1. Degradation half-lives () of this compound under varying conditions.

| Condition | (days) | Methodology | Reference Model |

|---|---|---|---|

| Aerobic soil (pH 7) | 15–25 | OECD 307 batch test | First-order kinetics |

| Anaerobic wetland | 5–10 | Microcosm incubation | Biphasic decay model |

| UV light exposure | 2–4 | Photolytic reactor | Pseudo-first-order |

Table 2. Key enzymes implicated in microbial degradation of thiocarbamates.

| Enzyme | Organism | Substrate Specificity | Conflicting Evidence Source |

|---|---|---|---|

| Cytochrome P-450 | Rhodococcus spp. | High (S-ethyl analogs) | Limited S-methyl activity |

| Aldehyde dehydrogenase | Pseudomonas spp. | Detoxifies sulfoxides | May induce oxidative stress |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.